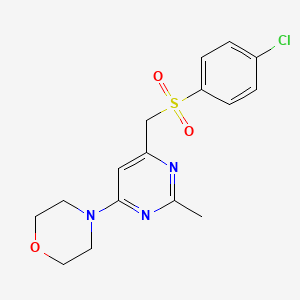
2-(4-methoxyphenoxy)-N-(2-(4-tosylpiperazin-1-yl)ethyl)acetamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "2-(4-methoxyphenoxy)-N-(2-(4-tosylpiperazin-1-yl)ethyl)acetamide hydrochloride" is a chemically synthesized molecule that appears to be related to a class of compounds with potential biological activity. While the specific compound is not directly mentioned in the provided papers, the structural motifs and functional groups such as methoxyphenoxy, tosylpiperazine, and acetamide are common in the synthesis of biologically active molecules. For instance, compounds with the arylpiperazine and benzamide fragments have been synthesized and tested for their affinity to dopamine receptors, indicating potential neurological applications .
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions, starting from simple precursors. For example, a three-step reaction sequence was used to prepare a compound with a phenoxyethyl and tosylpiperazine moiety, starting from 4-(benzyloxy)phenol . This suggests that the synthesis of "2-(4-methoxyphenoxy)-N-(2-(4-tosylpiperazin-1-yl)ethyl)acetamide hydrochloride" would likely involve similar steps: the preparation of the phenoxyethanol intermediate, followed by its reaction with tosylpiperazine, and subsequent modifications to introduce the acetamide group and hydrochloride salt form.
Molecular Structure Analysis
The molecular structure of compounds with similar features has been characterized using techniques such as NMR, IR, and MS . These methods provide detailed information about the molecular framework and the spatial arrangement of the atoms. For instance, the crystal structure of a related compound, N-[2-(7-methoxy-1-naphthyl)ethyl]acetamide, revealed a planar naphthalene ring with a staggered methoxy substituent and an orientation of the side chain that aligns the amide and aromatic groups . This information is crucial for understanding the conformational preferences of the molecule, which can influence its biological activity.
Chemical Reactions Analysis
The chemical reactivity of such compounds is influenced by the functional groups present. The tosyl group is a good leaving group, which can be replaced by nucleophiles in substitution reactions . The methoxy group can undergo demethylation under certain conditions, and the acetamide moiety can participate in hydrolysis reactions to form the corresponding acid and amine. These reactions are important for further chemical modifications and for understanding the metabolism of the compound in biological systems.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be determined by its molecular structure. The presence of the methoxy and tosyl groups suggests that it would have moderate polarity, affecting its solubility in various solvents. The acetamide group could contribute to hydrogen bonding, influencing the compound's melting point and boiling point. The hydrochloride salt form would likely enhance its water solubility, which is important for potential pharmaceutical applications. The compound's stability, reactivity, and interaction with biological targets can be inferred from studies on similar molecules .
Wissenschaftliche Forschungsanwendungen
Comparative Metabolism of Chloroacetamide Herbicides
Studies on the metabolism of chloroacetamide herbicides in human and rat liver microsomes provide insights into the metabolic pathways and potential toxicological effects of related compounds. The research highlights the metabolism of various chloroacetamide herbicides, suggesting a complex metabolic activation pathway that could be relevant to understanding the metabolism of 2-(4-methoxyphenoxy)-N-(2-(4-tosylpiperazin-1-yl)ethyl)acetamide hydrochloride (Coleman et al., 2000).
Occurrence and Transport in Environmental Systems
Research on the occurrence and transport of acetochlor in streams of the Mississippi River Basin highlights environmental exposure and distribution patterns of chloroacetamide herbicides. This information could be valuable for environmental monitoring and risk assessment of related compounds (Clark & Goolsby, 1999).
Anion Coordination and Crystal Structures
Investigations into the spatial orientations of amide derivatives on anion coordination reveal the structural and chemical properties of compounds with amide bonds. This research can provide a foundation for understanding the chemical behavior and potential applications of 2-(4-methoxyphenoxy)-N-(2-(4-tosylpiperazin-1-yl)ethyl)acetamide hydrochloride in materials science or pharmaceuticals (Kalita & Baruah, 2010).
Soil Reception and Herbicide Activity
The study on the reception and activity of chloroacetamide herbicides in soil as affected by agricultural practices provides insights into the environmental fate and efficacy of these compounds. Understanding these interactions is crucial for the development of environmentally friendly and effective herbicides (Banks & Robinson, 1986).
Radiosynthesis for Imaging Applications
Research on the radiosynthesis of chloroacetanilide herbicides for studies on their metabolism and mode of action demonstrates the potential for using radio-labelled compounds in scientific research, including tracking the distribution and metabolic pathways in biological systems (Latli & Casida, 1995).
Eigenschaften
IUPAC Name |
2-(4-methoxyphenoxy)-N-[2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]ethyl]acetamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O5S.ClH/c1-18-3-9-21(10-4-18)31(27,28)25-15-13-24(14-16-25)12-11-23-22(26)17-30-20-7-5-19(29-2)6-8-20;/h3-10H,11-17H2,1-2H3,(H,23,26);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COLFYMQWMRCLFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CCNC(=O)COC3=CC=C(C=C3)OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30ClN3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methoxyphenoxy)-N-(2-(4-tosylpiperazin-1-yl)ethyl)acetamide hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Benzylsulfanyl-3-(4-methylphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2506250.png)



![N-[5-[2-oxo-2-[(5-propan-2-yl-1,3,4-thiadiazol-2-yl)amino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide](/img/structure/B2506259.png)
![2-[(4-Fluorophenyl)methyl]-4,7-dimethyl-6-(oxolan-2-ylmethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2506260.png)
![(E)-3-(3-bromophenyl)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile](/img/structure/B2506261.png)

![Tert-butyl N-[[1-(aminomethyl)-2-oxabicyclo[2.2.2]octan-4-yl]methyl]carbamate](/img/structure/B2506264.png)
![N-(2-Bromophenyl)-1-[6-(3,4-dimethylphenyl)pyridazin-3-YL]piperidine-3-carboxamide](/img/structure/B2506265.png)
![N-(2,4-difluorophenyl)-2-(7-(4-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2506270.png)
![(E)-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2506271.png)

![1-(3-fluorophenyl)-4-[1-(2-hydroxy-3-phenoxypropyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2506273.png)